molecular formula C7H7BrFN3 B13705049 1-(5-Bromo-2-fluorophenyl)guanidine

1-(5-Bromo-2-fluorophenyl)guanidine

Cat. No.: B13705049
M. Wt: 232.05 g/mol
InChI Key: DYGCDMHDBCSBFE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)guanidine is an organic compound that features a guanidine group attached to a 5-bromo-2-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)guanidine typically involves the reaction of 5-bromo-2-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl guanidines.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine atoms on the phenyl ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Shares the 5-bromo-2-fluorophenyl moiety but differs in the functional group attached to the phenyl ring.

    5-Bromo-2-fluoroacetophenone: Another compound with a similar phenyl ring structure but different functional groups.

Uniqueness: 1-(5-Bromo-2-fluorophenyl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

DYGCDMHDBCSBFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C(N)N)F

Origin of Product

United States

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